molecular formula C5H9BrO B6234905 3-bromo-3-methyloxolane CAS No. 1895170-59-8

3-bromo-3-methyloxolane

Cat. No.: B6234905
CAS No.: 1895170-59-8
M. Wt: 165.03 g/mol
InChI Key: KVBUUXQGIFBEBQ-UHFFFAOYSA-N
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Description

3-Bromo-3-methyloxolane, also known as 3-(bromomethyl)-3-methyltetrahydrofuran, is an organic compound with the molecular formula C6H11BrO. It is a brominated derivative of oxolane (tetrahydrofuran) and is characterized by the presence of a bromomethyl group attached to the third carbon of the oxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-3-methyloxolane can be synthesized through several methods. One common approach involves the bromination of 3-methyltetrahydrofuran using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, yielding the desired brominated product .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions, but on a larger scale. The process would require careful control of reaction parameters to ensure high yield and purity of the product. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3-methyloxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-3-methyloxolane finds applications in various scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.

    Biology: Potential use in the synthesis of biologically active compounds and as a building block in medicinal chemistry.

    Medicine: Investigated for its potential role in drug development and as a precursor for pharmacologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-bromo-3-methyloxolane primarily involves its reactivity as a brominated compound. The bromomethyl group is highly reactive towards nucleophiles, making it a valuable intermediate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-3-methyloxolane is unique due to its specific reactivity profile, which is influenced by the presence of the bromomethyl group. This makes it particularly useful in nucleophilic substitution reactions and as an intermediate in the synthesis of various functionalized compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-bromo-3-methyloxolane can be achieved through the bromination of 3-methyloxolane.", "Starting Materials": [ "3-methyloxolane", "Bromine", "Sodium hydroxide", "Acetic acid", "Water" ], "Reaction": [ "Mix 3-methyloxolane, acetic acid, and water in a round-bottom flask.", "Add sodium hydroxide to the mixture to adjust the pH to 10-11.", "Slowly add bromine to the mixture while stirring at room temperature.", "Continue stirring for 2-3 hours until the reaction is complete.", "Extract the product with diethyl ether.", "Wash the organic layer with water and brine.", "Dry the organic layer with anhydrous sodium sulfate.", "Filter and concentrate the organic layer under reduced pressure.", "Purify the product by distillation or column chromatography." ] }

CAS No.

1895170-59-8

Molecular Formula

C5H9BrO

Molecular Weight

165.03 g/mol

IUPAC Name

3-bromo-3-methyloxolane

InChI

InChI=1S/C5H9BrO/c1-5(6)2-3-7-4-5/h2-4H2,1H3

InChI Key

KVBUUXQGIFBEBQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC1)Br

Purity

95

Origin of Product

United States

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